molecular formula C20H32O2 B8641403 Dihydroabietic acid CAS No. 34434-80-5

Dihydroabietic acid

Cat. No. B8641403
CAS RN: 34434-80-5
M. Wt: 304.5 g/mol
InChI Key: BTAURFWABMSODR-UHFFFAOYSA-N
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Patent
US05464626

Procedure details

The foregoing formula may require a solubilizing agent, e.g., the methyl ester of dihydroabietic acid (commerical name:HERCOLYN D®), benzyl benzoate, isopropyl myristate and/or C12 -C14 isoparaffin hydrocarbons.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C1C=C2CC[CH:12]3[C:17]([C:19]([OH:21])=O)(C)[CH2:16][CH2:15][CH2:14][C:13]3(C)C2CC1)C.[C:23](OCC1C=CC=CC=1)(=[O:30])[C:24]1C=CC=CC=1.C(OC(C)C)(=[O:53])CCCCCCCCCCCCC>>[O:21]=[CH:19][C:17]1[CH:16]=[CH:15][C:14]([OH:53])=[C:13]([O:30][CH2:23][CH3:24])[CH:12]=1

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Step Five
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=CC1=CC(OCC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.